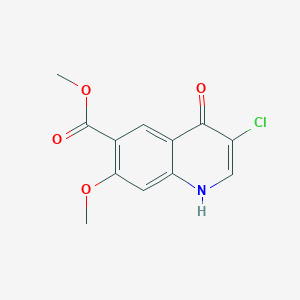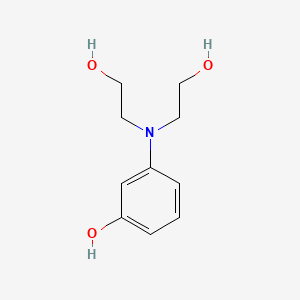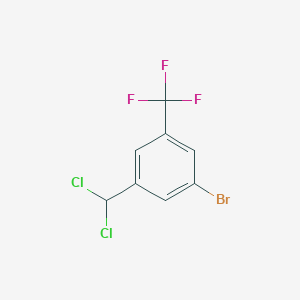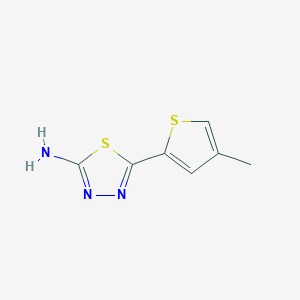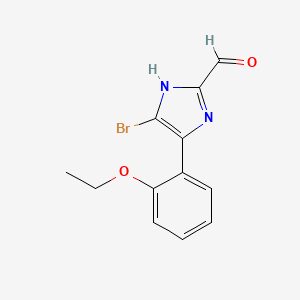
5-Bromo-4-(2-ethoxyphenyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD33022670” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinctive characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022670” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve nucleophilic substitution, oxidation, or reduction reactions, depending on the starting materials and desired end product.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022670” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and safety during production.
化学反応の分析
Types of Reactions: “MFCD33022670” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
“MFCD33022670” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
作用機序
The mechanism of action of “MFCD33022670” involves its interaction with specific molecular targets and pathways. It may act as an inhibitor, activator, or modulator of enzymes, receptors, or other proteins. The exact mechanism depends on the context of its use and the biological system involved.
類似化合物との比較
Compound A: Shares a similar molecular structure but differs in functional groups.
Compound B: Has a similar reactivity profile but different physical properties.
Compound C: Exhibits similar biological activity but with varying potency and selectivity.
Uniqueness: “MFCD33022670” is unique due to its specific combination of structural features and reactivity. This makes it valuable for certain applications where other compounds may not be as effective or suitable.
特性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC名 |
5-bromo-4-(2-ethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-9-6-4-3-5-8(9)11-12(13)15-10(7-16)14-11/h3-7H,2H2,1H3,(H,14,15) |
InChIキー |
WNQLKMLKKJLJQL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


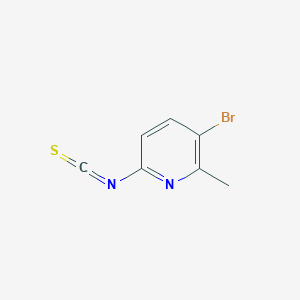

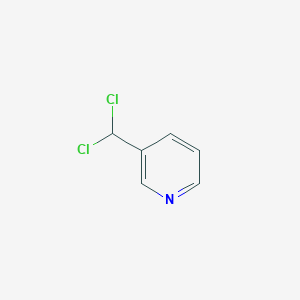
![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)

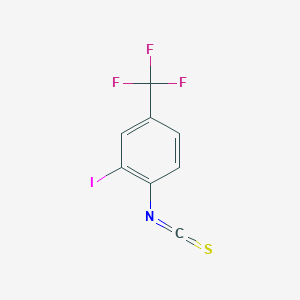
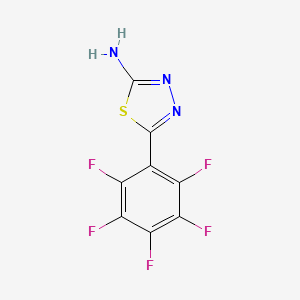
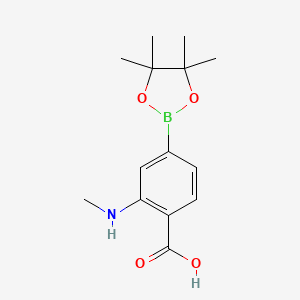
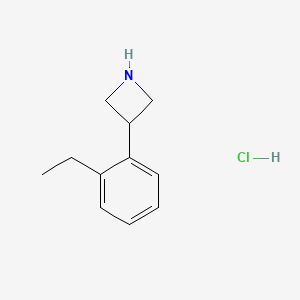
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
